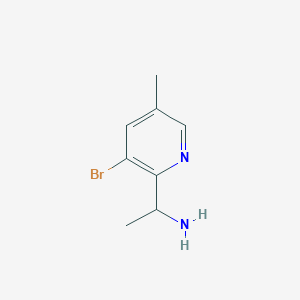
(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2567497-01-0 . It has a molecular weight of 213.15 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride” and its InChI Code is 1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H . This suggests that the compound contains a cyclopropyl group and a pyrrolidin-2-yl group attached to a methanamine moiety, and it is present as a dihydrochloride salt.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 213.15 .科学的研究の応用
Dopamine Receptor Antagonist : YM-09151-2, a derivative of this compound, has been identified as a potent antagonist for the dopamine-induced inhibition of adenylate cyclase, specifically in the D2-dopamine receptor. This suggests its potential utility in pharmacological investigations of dopamine receptors (Grewe, Frey, Cote, & Kebabian, 1982).
Chemical Synthesis and Structure : N-(2-Pyridylmethyleneamino)dehydroabietylamine, structurally related to this compound, exhibits interesting conformational properties due to its cyclohexane rings, benzene and pyridine rings, which are almost planar. This structural information aids in understanding the chemical behavior and potential applications of similar compounds (Wu, Rao, Wang, Song, & Yao, 2009).
Polymer Synthesis : Dichlorozinc complexes with iminopyridines, similar to this compound, have been synthesized and characterized. These complexes showed potential in initiating the ring-opening polymerization of lactide, indicating their relevance in the field of polymer chemistry (Kwon, Nayab, & Jeong, 2015).
Antidepressant Potential : Synthesis of chlorinated tetracyclic compounds, analogous to this chemical, showed significant antidepressant effects in mice. This highlights the potential of such compounds in developing new antidepressants (Karama, Sultan, Almansour, & El-Taher, 2016).
Serotonin Receptor Agonism : Novel derivatives, including 1-(1-benzoylpiperidin-4-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants due to their selectivity and efficacy (Sniecikowska et al., 2019).
Enantioselective Synthesis : Research demonstrates the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines from simple aromatic aldehydes, showcasing the utility of cyclopropyl derivatives in asymmetric synthesis (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Asymmetric Synthesis in Antibacterial Agents : The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, related in structure, has been synthesized asymmetrically. Its enantiomers exhibited varied antibacterial activities, underlining the significance of stereochemistry in drug development (Rosen et al., 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
特性
IUPAC Name |
(1-cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQXNJXWPPLCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

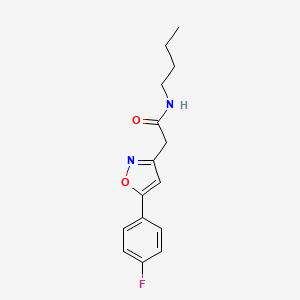
![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)
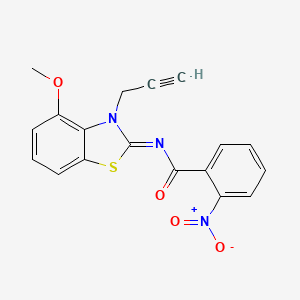
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
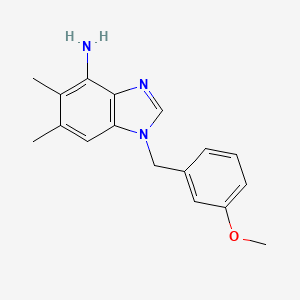

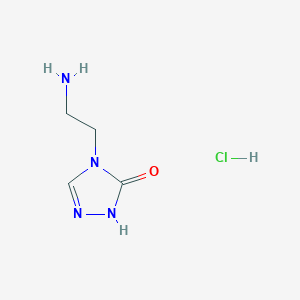
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
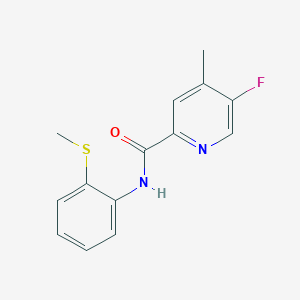
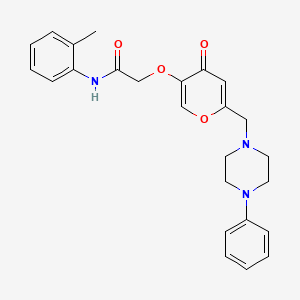
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
